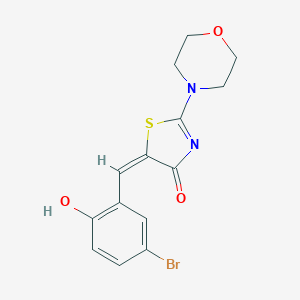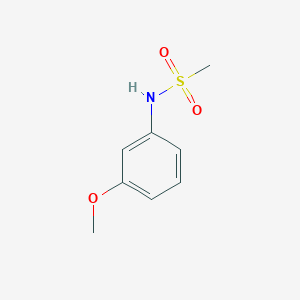![molecular formula C35H27N3O4S2 B493024 N-{1H-indol-2-yl(phenyl)[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide](/img/structure/B493024.png)
N-{1H-indol-2-yl(phenyl)[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1H-indol-2-yl(phenyl)[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide is a complex organic compound that features a unique structure combining indole and sulfonamide groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1H-indol-2-yl(phenyl)[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis followed by sulfonylation. The Fischer indole synthesis is often promoted by microwave irradiation, which accelerates the reaction rate significantly . The reaction conditions usually involve the use of hydrazine hydrochloride salts and ethereal solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by sulfonylation using phenylsulfonyl chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{1H-indol-2-yl(phenyl)[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-{1H-indol-2-yl(phenyl)[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1H-indol-2-yl(phenyl)[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-indole: A simpler indole derivative with similar structural features.
Phenylsulfonyl chloride: A sulfonylating agent used in the synthesis of sulfonamide compounds.
N-Phenylsulfonylindole: A related compound with a sulfonamide group attached to the indole ring.
Uniqueness
N-{1H-indol-2-yl(phenyl)[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide is unique due to its combination of indole and sulfonamide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C35H27N3O4S2 |
|---|---|
Molecular Weight |
617.7g/mol |
IUPAC Name |
N-[[1-(benzenesulfonyl)indol-2-yl]-(1H-indol-2-yl)-phenylmethyl]benzenesulfonamide |
InChI |
InChI=1S/C35H27N3O4S2/c39-43(40,29-18-6-2-7-19-29)37-35(28-16-4-1-5-17-28,33-24-26-14-10-12-22-31(26)36-33)34-25-27-15-11-13-23-32(27)38(34)44(41,42)30-20-8-3-9-21-30/h1-25,36-37H |
InChI Key |
CUBUZXNHXLGVLY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3N2)(C4=CC5=CC=CC=C5N4S(=O)(=O)C6=CC=CC=C6)NS(=O)(=O)C7=CC=CC=C7 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3N2)(C4=CC5=CC=CC=C5N4S(=O)(=O)C6=CC=CC=C6)NS(=O)(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B492943.png)
![10-[(1-butyl-1H-indol-3-yl)methylene]-7-(4-ethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492944.png)
![2-{4-[(4,6-dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B492946.png)
![2-{4-[(2-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B492948.png)
![10-[(1-ethyl-1H-indol-3-yl)methylene]-7-(3-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492951.png)
![(10E)-7-(3-fluorophenyl)-10-(thiophen-2-ylmethylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492952.png)
![(10E)-10-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-7-(3-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492953.png)
![7-(3-fluorophenyl)-10-[4-(2-propynyloxy)benzylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492954.png)
![(10E)-10-(3-bromo-4-ethoxybenzylidene)-7-(3-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492956.png)
![10-[2-(benzyloxy)benzylidene]-7-(3-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492957.png)
![(10Z)-10-{2-[(2-chlorobenzyl)oxy]benzylidene}-7-(3-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492958.png)
![(10Z)-10-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-(thiophen-2-yl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492961.png)

